molecular formula C21H32N4OS B2999940 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 115396-27-5

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B2999940
CAS No.: 115396-27-5
M. Wt: 388.57
InChI Key: KRYRELFCDKUVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals . The molecule also contains two piperidine rings, which are six-membered rings with one nitrogen atom . Piperidine is a common motif in medicinal chemistry, being present in many pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the benzimidazole core and the piperidine rings. The benzimidazole core can act as a weak base, while the piperidine rings can act as stronger bases . The ethoxy group could potentially undergo nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzimidazole derivatives exhibit biological activity. For example, some benzimidazole derivatives have been studied for their anti-tubercular activity .

Future Directions

Future research could involve studying the biological activity of this compound, given the known activities of many benzimidazole and piperidine derivatives . Additionally, the synthesis of the compound could be optimized, and its physical and chemical properties could be studied in more detail.

Properties

IUPAC Name

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4OS/c1-2-26-18-9-10-19-20(15-18)25(17-23-13-7-4-8-14-23)21(27)24(19)16-22-11-5-3-6-12-22/h9-10,15H,2-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRELFCDKUVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)N2CN3CCCCC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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